Sodium cacodylate trihydrate

描述

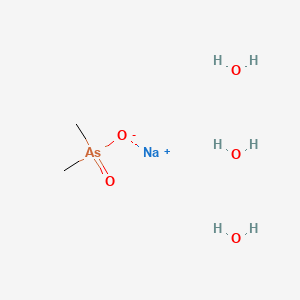

Structure

2D Structure

属性

CAS 编号 |

6131-99-3 |

|---|---|

分子式 |

C2H9AsNaO3 |

分子量 |

179.00 g/mol |

IUPAC 名称 |

sodium;dimethylarsinate;trihydrate |

InChI |

InChI=1S/C2H7AsO2.Na.H2O/c1-3(2,4)5;;/h1-2H3,(H,4,5);;1H2 |

InChI 键 |

IQQQKXANTROEHA-UHFFFAOYSA-N |

SMILES |

C[As](=O)(C)[O-].O.O.O.[Na+] |

规范 SMILES |

C[As](=O)(C)O.O.[Na] |

物理描述 |

Solid with a slight odor; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Historical Perspectives on Cacodylate Compounds in Scientific Inquiry

The story of cacodylate compounds begins in the 18th century with the synthesis of the first organometallic compound, cacodyl (B8556844). wikipedia.orglibretexts.org In 1757, French chemist Louis Claude Cadet de Gassicourt, while experimenting with invisible inks using cobalt ores containing arsenic, unintentionally produced what became known as "Cadet's fuming liquid." libretexts.orgchemeurope.com This liquid was a mixture of cacodyl oxide (((CH₃)₂As)₂O) and cacodyl (((CH₃)₂As)₂). wikipedia.org

It was the renowned German chemist Robert Wilhelm Bunsen who, in the 1830s and 1840s, conducted extensive investigations into these compounds. wikipedia.orgwikipedia.org Bunsen coined the name "kakodyl" (later anglicized to cacodyl) from the Greek words kakōdēs (evil-smelling) and hylē (matter), a testament to the compound's intensely unpleasant, garlic-like odor. wikipedia.orgchemeurope.com His work on cacodyl and its derivatives, such as cacodyl chloride and the particularly hazardous cacodyl cyanide, was foundational. wikipedia.org These early investigations were pivotal in the development of the radical theory, with Bunsen's work leading to the postulation of methyl radicals. wikipedia.orgchemeurope.com The study of cacodyl compounds, therefore, played a significant role in the early days of organometallic chemistry. wikipedia.orglibretexts.org Although interest waned due to their toxicity and malodorous nature, their initial discovery and study opened new avenues in chemical science. wikipedia.orgchemeurope.com

Evolution of Sodium Cacodylate Trihydrate S Role in Laboratory Methodologies

Buffering Mechanism and Equilibrium Dynamics

One of the most prominent applications of this compound is as a buffering agent, particularly in the preparation of biological samples for electron microscopy and in protein crystallization. patsnap.comsigmaaldrich.comwikipedia.org Its ability to maintain a stable pH is crucial for preserving the structural integrity of cellular components and macromolecules. patsnap.compatsnap.com

The buffering capacity of sodium cacodylate is rooted in the equilibrium between cacodylic acid, a weak acid, and its conjugate base, the cacodylate ion. patsnap.comwikipedia.org When dissolved in water, this compound dissociates to yield sodium ions (Na+) and cacodylate ions ((CH₃)₂AsO₂⁻). patsnap.com This cacodylate ion can then participate in an equilibrium with its protonated form, cacodylic acid ((CH₃)₂AsO₂H). patsnap.com

The chemical equation for this equilibrium is as follows: (CH₃)₂AsO₂H ⇌ (CH₃)₂AsO₂⁻ + H⁺

This conjugate acid-base pair is what enables the buffer to resist changes in pH. When an acid (a source of H⁺ ions) is introduced into the system, the cacodylate ions react with the excess H⁺ to form cacodylic acid, thus minimizing the drop in pH. patsnap.com Conversely, when a base (which consumes H⁺ ions) is added, cacodylic acid donates a proton to replenish the H⁺ concentration, thereby preventing a significant increase in pH. patsnap.com

Sodium cacodylate buffers are effective over a pH range of approximately 5.1 to 7.4, with a pKa of about 6.27. sigmaaldrich.combostonbioproducts.combostonbioproducts.comsigmaaldrich.com This range makes it particularly suitable for a wide array of biological experiments that require physiological pH conditions. morphisto.de For instance, in electron microscopy, maintaining a stable pH during fixation with agents like glutaraldehyde is critical for preserving the ultrastructure of cells and tissues. patsnap.compatsnap.comnih.gov Unlike phosphate buffers, cacodylate buffers are less likely to form precipitates with certain fixatives or in the presence of high concentrations of ions like calcium, which can be advantageous in specific experimental setups. researchgate.net

The concentration of sodium cacodylate in buffer solutions typically ranges from 0.1 M to 0.2 M, depending on the specific experimental needs. patsnap.com Its ability to prevent microprecipitation and maintain excellent ultrastructural preservation has made it a favored choice in many microscopy protocols. nih.govresearchgate.net Furthermore, its utility extends to protein crystallization, where it can act as a precipitant and help in obtaining high-quality crystals for structural analysis. sigmaaldrich.comceitec.cz

Crystallographic Characterization of this compound Phases

The solid-state structure of this compound has been elucidated through crystallographic studies, revealing the existence of different hydrated phases. This detailed structural information is crucial for understanding its properties and for applications where the crystalline form is relevant, such as in X-ray crystallography for phasing. hamptonresearch.com

Analysis of commercial samples of what is labeled as this compound using single-crystal X-ray diffraction has revealed a more complex reality. iucr.orgnih.gov These studies have been instrumental in identifying and characterizing the precise atomic arrangements within the crystals. scientificlabs.co.uksigmaaldrich.com The diffraction patterns obtained from these crystals provide the data needed to construct a three-dimensional model of the molecule and its packing in the crystal lattice. researchgate.netnih.gov

Research has shown that commercial this compound can exist as at least two distinct crystalline phases. iucr.orgnih.govscientificlabs.co.uksigmaaldrich.com These have been identified as:

penta-μ-aqua-disodium(I) bis(dimethylarsenate) , with the formula {Na₂(H₂O)₅₂}n. iucr.orgnih.gov

di-μ-aqua-bis[triaquasodium(I)] bis(dimethylarsenate) , with the formula Na₂(H₂O)₈₂. iucr.orgnih.gov This phase is actually a tetrahydrate. iucr.org

Both of these structures are characterized by layered arrangements. iucr.orgnih.gov In both phases, layers of hydrated sodium ions are situated in the ab plane, with the cacodylate ions located between these layers. iucr.orgnih.gov The key difference lies in the nature of the hydrated sodium ion layers. In the penta-μ-aqua-disodium(I) bis(dimethylarsenate) structure, the sodium ions and water molecules form infinite polymeric layers. iucr.orgnih.gov In contrast, the di-μ-aqua-bis[triaquasodium(I)] bis(dimethylarsenate) structure contains layers of discrete, centrosymmetric [Na₂(H₂O)₈]²⁺ ions. iucr.orgnih.gov

It has been observed that some commercial samples consist of a mixture of these two phases, while others may be composed almost entirely of the tetrahydrate form. iucr.orgnih.gov This variability highlights the importance of crystallographic characterization for applications where the precise hydration state and crystal structure are critical.

Applications of Sodium Cacodylate Trihydrate in Biological and Biochemical Research

Advanced Microscopy Techniques

In the realm of advanced microscopy, sodium cacodylate trihydrate is a favored buffering agent, especially in protocols for electron microscopy. Its chemical properties make it an ideal choice for the preparation and fixation of biological samples, ensuring the preservation of fine structural details.

Electron Microscopy Specimen Preparation and Fixation

This compound is a widely used buffer in the preparation of biological samples for electron microscopy. It is often used in fixative solutions containing glutaraldehyde (B144438) and paraformaldehyde to stabilize cellular structures before imaging.

A primary role of sodium cacodylate buffer in electron microscopy is the preservation of cellular ultrastructure and the integrity of cell membranes. The buffer's ability to maintain a constant pH during fixation is crucial, as the reaction between cellular proteins and aldehyde fixatives can lead to a significant drop in pH, potentially causing morphological artifacts. Studies have shown that sodium cacodylate buffer is effective in keeping the cell membrane in a well-preserved state, which is particularly important for high-magnification imaging. The lipid bilayer, a fundamental component of the cell membrane, is essential for maintaining cellular integrity, and its preservation is critical for accurate ultrastructural analysis.

The choice of buffer can significantly impact the quality of preservation. For instance, compared to phosphate (B84403) buffers, sodium cacodylate is considered gentler on sensitive biological samples and can prevent damage to mitochondria and other organelles.

| Buffer | Key Advantages for Ultrastructure Preservation | Potential Disadvantages |

|---|---|---|

| Sodium Cacodylate | Excellent preservation of ultrastructure and cell membranes; avoids phosphate-related artifacts; stable pH during fixation. | Contains arsenic, requiring careful handling and disposal. |

| Phosphate Buffers | Widely used and cost-effective. | Can cause damage to mitochondria and other organelles; may form precipitates with cations like calcium. |

Sodium cacodylate buffer plays a crucial role in stabilizing fixatives like glutaraldehyde and osmium tetroxide, which are commonly used in electron microscopy. Glutaraldehyde, a primary fixative, cross-links proteins, and this reaction releases protons, leading to a drop in pH. A stable buffer like sodium cacodylate is essential to counteract this pH change and ensure optimal fixation.

Unlike amine-containing buffers such as Tris, sodium cacodylate does not react with aldehyde fixatives, which helps in maintaining the integrity of the sample. Osmium tetroxide, often used as a secondary fixative to preserve and stain lipids, can also be buffered with sodium cacodylate. The buffer's stability and non-reactivity with these fixatives contribute to the high-quality preservation of cellular structures.

A significant advantage of using sodium cacodylate buffer is its ability to prevent the formation of microprecipitation artifacts during sample preparation. Such artifacts can occur when using phosphate buffers if the specimen is not thoroughly rinsed between the pre- and post-fixation steps. These precipitates can obscure fine cellular details in the final electron micrograph. Sodium cacodylate buffer avoids this issue, leading to cleaner and more easily interpretable images.

Sodium cacodylate buffer is integral to various specialized microscopic investigations. In Scanning Electron Microscopy (SEM) , it is used in the fixation process to preserve the three-dimensional surface morphology of samples. The buffer helps maintain the delicate surface structures of cells and tissues during preparation for SEM imaging.

In the context of APEX-tagged nanobody studies , which are used for electron microscopic detection of proteins, sodium cacodylate buffer is used in several steps, including the fixation and washing stages. The protocol involves fixing cells with glutaraldehyde in a cacodylate buffer,

Structural Biology and Macromolecular Studies

This compound is a versatile and widely utilized compound in structural biology, playing crucial roles in the study of macromolecules like proteins and nucleic acids. Its utility stems from its properties as a buffering agent and a precipitant, as well as the presence of an arsenic atom, which can be exploited for phasing in X-ray crystallography.

Protein Crystallization as a Precipitant and Buffer

In protein crystallization, this compound serves a dual function as both a buffer and a precipitant. sigmaaldrich.com Its buffering range, with a pKa of 6.27, is effective between pH 5.0 and 7.4, a range suitable for maintaining the stability of many proteins. sigmaaldrich.comresearchgate.net The process of protein crystallization involves carefully bringing a purified protein solution to a state of supersaturation, where the protein is no longer fully soluble and can form ordered crystals. wikipedia.org This is often achieved through methods like vapor diffusion, where a droplet containing the protein and a crystallization reagent equilibrates with a larger reservoir, gradually increasing the concentration of both protein and precipitant. wikipedia.orgnih.gov

Sodium cacodylate is frequently included in crystallization screens as a buffering agent to maintain a stable pH, which is a critical factor influencing crystal formation. wikipedia.orgnih.govhamptonresearch.com Its structural similarity to phosphate also allows it to act as a precipitant, inducing the protein to come out of solution and form a crystal lattice. sigmaaldrich.comgla.ac.uk

Initial crystallization "hits" are often obtained from sparse matrix screens, which test a wide array of conditions. google.com These initial crystals are typically small or of poor quality and require further optimization. moleculardimensions.com Optimization involves systematically varying the components of the successful condition, such as precipitant concentration, pH, and the concentration of salts or additives. nih.govhamptonresearch.com

When a crystallization condition containing sodium cacodylate yields a positive result, subsequent optimization steps involve refining the pH within its buffering range (typically 5.5 to 7.4) and adjusting the concentration of other components like polyethylene glycol (PEG) or salts to improve crystal size and quality. hamptonresearch.com The goal is to fine-tune the chemical environment to favor the growth of large, well-ordered single crystals suitable for X-ray diffraction analysis. google.commoleculardimensions.com

This compound has been instrumental in the successful crystallization of numerous proteins. Its presence in the crystallization cocktail provides a stable pH environment and contributes to the supersaturation required for crystal nucleation and growth. The following table details specific examples where this compound was a key component of the crystallization solution.

| Protein | Organism | Crystallization Conditions | Crystal System / Space Group | Resolution (Å) |

| Ependymin | Xenopus tropicalis | 0.1 M this compound pH 6.5, 0.2 M Calcium acetate hydrate, 18% (w/v) PEG 8000. mdpi.com | N/A | 2.7 mdpi.com |

| Class I Labdane-Related Diterpene Synthase (LrdC) | Streptomyces sp. K155 | 0.08 M this compound pH 6.5, 0.16 M Magnesium acetate tetrahydrate, 16% (w/v) PEG 8000, 20% (v/v) glycerol. nih.gov | Trigonal / P3₂21 | 2.36 nih.govnih.gov |

| Annexin 2 | Homo sapiens | 0.1 M Sodium cacodylate pH 6.5, 0.2 M Calcium acetate, 18% PEG 8000. nih.gov | Orthorhombic / P2₁2₁2₁ | 3.20 nih.gov |

| Meso-diaminopimelate Dehydrogenase (DAPDH) | Corynebacterium glutamicum | 100 mM Sodium cacodylate pH 6.5, 150-300 mM Mg(OAc)₂, Polyethylene glycol 8000. drugbank.com | Orthorhombic / P2₁ | 2.2 drugbank.com |

| UDP-N-acetylenolpyruvyl-glucosamine Reductase (MurB) | Staphylococcus aureus | Sodium cacodylate pH 6.5, Polyethylene glycol (PEG) 8000, Ammonium sulfate, Dimethyl sulfoxide (DMSO). nih.govresearchgate.net | Cubic / I2₁3 | 2.3 nih.govnih.gov |

This table is interactive and can be sorted by clicking on the column headers.

These case studies highlight the effectiveness of sodium cacodylate buffer at a pH of 6.5 in combination with various precipitants (PEG 8000) and salts (calcium acetate, magnesium acetate, ammonium sulfate) to achieve diffraction-quality crystals for a diverse range of proteins.

X-ray Crystallography: Arsenic Integration for Phasing

A major challenge in X-ray crystallography is the "phase problem," where the phase information of the diffracted X-rays is lost. One powerful technique to solve this is anomalous diffraction. The arsenic atom within the cacodylate molecule can be exploited as an anomalous scatterer. nih.govnih.gov When proteins are crystallized in the presence of cacodylate buffer, the arsenic can covalently bind to surface-exposed cysteine residues on the protein. nih.gov This incorporated arsenic atom generates a measurable anomalous signal that can be used to determine the initial phases and ultimately solve the crystal structure. nih.govnih.gov

Single-Wavelength Anomalous Diffraction (SAD) is a technique that uses data collected at a single X-ray wavelength to solve the phase problem. wikipedia.orgnih.gov The success of SAD phasing relies on the presence of atoms that scatter X-rays anomalously at the chosen wavelength. stanford.edubiorxiv.org The arsenic atom in cacodylate is an ideal anomalous scatterer for this purpose. nih.govnih.gov

Researchers have successfully solved novel protein structures using the arsenic atom from the cacodylate buffer as the sole source of anomalous signal for SAD phasing. nih.govnih.gov For example, the crystal structures of a putative pyrazinamidase/nicotinamidase from Streptococcus mutans (SmPncA) and human caspase-6 (Casp6) were determined de novo using this As-SAD method. nih.govnih.gov In the case of SmPncA, the arsenic atom from cacodylate bound to a cysteine residue, and its anomalous signal was sufficient to phase the structure. nih.gov For Casp6, four cysteine residues were modified by cacodylate, providing the necessary anomalous signal for structure determination. nih.govnih.gov This approach offers a straightforward method for introducing a phasing atom into a protein without the need for producing selenomethionine-labeled protein. nih.gov

Nucleic Acid Investigations

This compound is also a valuable buffer in the study of nucleic acids. It is frequently used in the crystallization of DNA and RNA molecules because it is chemically stable, non-reactive with the reagents often used in these procedures, and serves as a phosphate mimic, which can be advantageous for molecules rich in phosphates like nucleic acids. researchgate.netgla.ac.uk

For instance, in the structure determination of a Z-DNA duplex by Microcrystal Electron Diffraction (MicroED), the crystallization solution contained 40 mM sodium cacodylate at pH 7.0. nih.gov It is also used in purification protocols for large RNA molecules, such as ribozymes, where buffer exchange into a solution containing sodium cacodylate (pH 6.5) is a key step before crystallization attempts. nih.gov Beyond crystallization, sodium cacodylate has been utilized as a buffer in biophysical studies investigating DNA condensation, DNA melting, and the formation of DNA triplexes. sigmaaldrich.com Its good buffering capacity in the neutral pH range makes it suitable for maintaining the desired experimental conditions for these sensitive investigations. researchgate.net

Biophysical Chemistry Research

Peptide Conformation and Stability Studies (e.g., Circular Dichroism Spectroscopy with Polyoxidovanadates)

In biophysical chemistry, sodium cacodylate buffer is employed to study the structure and stability of peptides under various conditions. Circular dichroism (CD) spectroscopy is a primary technique for this purpose, allowing for the characterization of peptide secondary structures. nih.gov

A specific application involves investigating the interactions between lipopeptides and polyoxidovanadates (POVs), such as decavanadate ions. In a study using a 50 mM sodium cacodylate buffer at pH 5, CD spectroscopy was used to analyze conjugates of the KR12 peptide with lauric and myristic acids. nih.gov The results showed that under these buffered conditions, the peptides adopt an α-helical conformation. nih.gov The stability of this conformation and its interaction with POVs were assessed across a range of temperatures. nih.gov It was found that the interaction with the vanadium species disrupts the α-helical structure of the peptides and reduces their thermal stability, demonstrating the utility of the cacodylate buffer system in dissecting complex molecular interactions. nih.gov

| Peptide | Estimated α-Helix Content (%) | Observation |

|---|---|---|

| C12-KR12 (Laurylated) | 36% | Adopts α-helical conformation. |

| C14-KR12 (Myristoylated) | 49% | Shows greater thermal stability and is more ordered than C12-KR12. |

| C12-KR12 + POVs | Significantly decreased | Interaction with polyoxidovanadates disrupts the α-helical structure. |

| C14-KR12 + POVs | Significantly decreased | Interaction with polyoxidovanadates disrupts the α-helical structure. |

Analytical Methodologies Utilizing Sodium Cacodylate Trihydrate

Speciation Analysis of Arsenic Compounds

The speciation of arsenic is of paramount importance in environmental and toxicological studies, as the toxicity of arsenic is highly dependent on its chemical form. Sodium cacodylate trihydrate plays a significant role in the accurate determination of different arsenic species.

Use as a Standard in Arsenic Quantification (e.g., Inductively Coupled Plasma Mass Spectrometry)

This compound is frequently utilized as a primary standard for the quantification of dimethylarsinic acid (DMA), a common metabolite of inorganic arsenic. In analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), accurate quantification relies on the use of well-characterized standards.

High-performance liquid chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is a powerful technique for arsenic speciation. In this method, a liquid chromatograph separates the different arsenic compounds in a sample, which are then introduced into the ICP-MS for elemental detection and quantification. To ensure the accuracy of the results, external calibration curves are generated using standard solutions of known concentrations for each arsenic species of interest.

Researchers prepare stock solutions of various arsenic species, including arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and DMA. For the preparation of the DMA standard, a precise amount of this compound is dissolved in a suitable solvent, typically deionized water, to create a stock solution of known concentration. This stock solution is then serially diluted to prepare a series of working standards with decreasing concentrations. These working standards are analyzed by HPLC-ICP-MS to construct a calibration curve by plotting the instrument response against the known concentration of DMA. The concentration of DMA in unknown samples is then determined by comparing its instrument response to the calibration curve.

The purity and stability of this compound make it an ideal choice for a calibration standard, ensuring the reliability and accuracy of arsenic speciation studies.

Table 1: Arsenic Compounds Used as Standards in Speciation Analysis

| Compound Name | Chemical Formula | Arsenic Species |

| This compound | C₂H₆AsNaO₂·3H₂O | Dimethylarsinic acid (DMA) |

| Sodium arsenite | NaAsO₂ | Arsenite (As(III)) |

| Sodium arsenate dibasic heptahydrate | Na₂HAsO₄·7H₂O | Arsenate (As(V)) |

| Disodium methyl arsonate | CH₃AsNa₂O₃ | Monomethylarsonic acid (MMA) |

| Arsenobetaine | C₅H₁₁AsO₂ | Arsenobetaine (AsB) |

| Arsenocholine | C₅H₁₄AsO⁺ | Arsenocholine (AsC) |

Chromatographic Mobile Phase Applications (e.g., HPLC-ICP-MS)

While primarily used as a standard, the buffering capacity of cacodylate is a property that can be utilized in the mobile phase for chromatographic separations. The mobile phase in HPLC is the solvent that moves the sample through the column. The composition of the mobile phase is critical for achieving good separation of the analytes. Buffers are often included in the mobile phase to control the pH, which can influence the retention time and peak shape of the analytes.

Although less common than its use as a standard, sodium cacodylate buffer can be employed in the mobile phase for specific HPLC applications where a stable pH in the range of 5.0 to 7.4 is required. Its advantage lies in its inertness towards certain analytes and its compatibility with some detection methods. However, for arsenic speciation analysis by HPLC-ICP-MS, the use of phosphate (B84403) or carbonate-based buffers in the mobile phase is more widely reported. The choice of buffer depends on the specific arsenic species being separated and the type of chromatographic column used.

Electrophoretic Techniques for Compound Separation

Electrophoresis is a powerful analytical technique used to separate charged molecules based on their mobility in an electric field. The separation can be carried out in a gel matrix (gel electrophoresis) or in a capillary tube (capillary electrophoresis). The use of buffers is essential in electrophoresis to maintain a constant pH and to conduct the electric current.

Sodium cacodylate has found application as a buffer component in certain electrophoretic techniques. For instance, in the study of DNA and its interaction with other molecules, sodium cacodylate buffer is sometimes used. It provides good buffering capacity in the neutral pH range (pH 5.0–7.4) and is considered to be relatively non-reactive with the nucleic acid itself. This is particularly advantageous in experiments where the presence of phosphate, a common component of other buffer systems, might interfere with the analysis.

While the primary application of electrophoresis is in the separation of macromolecules like proteins and nucleic acids, capillary electrophoresis (CE) is also a valuable tool for the separation of small molecules, including different arsenic species. In CE, the choice of the background electrolyte (BGE), which is a buffer solution, is crucial for achieving efficient separation. Although various buffers are used in CE for arsenic speciation, the use of sodium cacodylate as a BGE is not as prevalent as other buffer systems like phosphate or borate.

Metabolic Transformations and Environmental Dynamics in Research Contexts

Biotransformation Pathways of Organoarsenic Compounds

The biotransformation of sodium cacodylate, the sodium salt of dimethylarsinic acid (DMAV), involves a series of reduction and methylation reactions. While it was once thought that demethylation to inorganic arsenic was a significant pathway, current research indicates that this is a minor route in mammals, with methylation and reduction being the predominant metabolic processes. epa.gov

Contrary to a direct, large-scale conversion to inorganic trivalent arsenic (AsIII), in vivo studies suggest that the metabolism of administered dimethylarsinic acid (DMAV) does not lead to significant demethylation. epa.gov Research in rodents has shown that the levels of inorganic arsenic detected in tissues and excreta after exposure to DMAV are very low, often less than 0.1% of the total urinary arsenic. epa.gov Studies in mice, hamsters, and rats have consistently failed to observe significant demethylation of DMAV to inorganic arsenic or monomethylarsonic acid (MMA). epa.goveuropa.eu

Instead, the metabolism of DMAV, a pentavalent arsenical, primarily involves its reduction to the more toxic trivalent species, dimethylarsinous acid (DMAIII). researchgate.net This trivalent metabolite is considered a key intermediate that can then undergo further metabolic changes. researchgate.net The formation of these trivalent methylated species is a critical aspect of arsenic's biological activity, as compounds like DMAIII are more cytotoxic than their pentavalent precursors. researchgate.netuno.edu

Following the reduction of DMAV to DMAIII, the primary metabolic route is further methylation. The enzyme arsenic (+3 oxidation state) methyltransferase facilitates the addition of a methyl group to DMAIII, leading to the formation of trimethylarsine (B50810) oxide (TMAO). researchgate.net This metabolite has been detected in the urine of mice, hamsters, and humans after ingestion of DMAV, accounting for approximately 3.5% to 6.4% of the dose in rodents and about 4% in humans. europa.eu

TMAO can be further metabolized. One potential pathway involves its conversion to trimethylarsine sulfide (B99878) (TMAS). researchgate.net Another reaction, also catalyzed by arsenic (+3 oxidation state) methyltransferase, can form trimethylarsine (TMA), a volatile compound. researchgate.net The Challenger pathway, a long-proposed model for arsenic biomethylation, describes a series of alternating oxidative methylation and reduction steps, though more recent models suggest methylation can occur without obligatory changes in the arsenic oxidation state. nih.govacs.org Additionally, under anaerobic conditions, such as those found in the gastrointestinal tract, microflora can thiolate DMAV to form dimethylthioarsinic acid (DMTAV) and dimethyldithioarsinic acid (DMDTA). researchgate.net

A summary of key metabolites in the biotransformation of Dimethylarsinic Acid (DMA) is presented below.

| Metabolite | Abbreviation | Metabolic Step | Key Research Finding |

|---|---|---|---|

| Dimethylarsinous Acid | DMAIII | Reduction | A more cytotoxic trivalent intermediate formed from the reduction of DMAV. researchgate.net |

| Trimethylarsine Oxide | TMAO | Methylation | Formed from DMAIII; excreted in urine and represents a significant metabolite in mammals. europa.euresearchgate.net |

| Trimethylarsine | TMA | Methylation/Reduction | A volatile arsine compound that can be formed from TMAO. researchgate.net |

| Dimethylthioarsinic Acid | DMTAV | Thiolation | Formed from DMAV by anaerobic microflora in the gut. researchgate.net |

Environmental Fate and Transport Mechanisms

The environmental behavior of sodium cacodylate is governed by its chemical properties and interactions with soil, water, and biota. Its high water solubility influences its mobility, while its degradation and potential for bioaccumulation determine its persistence and ecological risk.

In soil, cacodylic acid exhibits low to moderate persistence. orst.edu Its phytotoxic properties are rapidly inactivated upon contact with soil, primarily through adsorption to soil particles. orst.edu The primary degradation pathway is microbial action, which breaks down the organoarsenical structure. orst.edu The main degradation product in this process is arsenate (AsV), with smaller amounts of arsenite (AsIII) and volatile alkylarsines also potentially being formed. epa.gov The rate of degradation can vary significantly depending on the soil type; one study noted 90% degradation in two soil types, while another showed less than 5% degradation under different conditions. epa.gov

In aquatic environments, the degradation of cacodylic acid is slower, with a reported half-life of over one month. epa.gov The primary product of this degradation is also arsenate. epa.gov Due to its ionic nature in water, significant volatilization is not expected to be a major fate process. preventcancernow.ca However, runoff from treated areas can lead to the contamination of surface waters. preventcancernow.ca The use of organoarsenical herbicides on land, such as on golf courses, has been shown to result in the co-occurrence of arsenite, arsenate, MMA, and DMA in percolating water, indicating that transformation occurs within the soil before reaching water systems.

Crayfish (e.g., Procambarus clarkii) have been studied as bioindicators for arsenic contamination due to their interaction with sediment and water. Research shows that arsenic accumulates in various crayfish tissues, with the highest concentrations typically found in the gills and hepatopancreas, followed by the exoskeleton and muscle tissue. nih.gov

The potential for bioaccumulation is often assessed using the Biota to Sediment Accumulation Factor (BSAF), which compares the concentration of a substance in an organism to its concentration in the sediment. In one study, the BSAF for arsenic in crayfish tissues was found to be greater than 1 at one site, indicating bioaccumulation. tandfonline.com Another study calculated the biomagnification factor (BMF) for arsenic in different crayfish tissues, with values ranging from 0.29 to 1.08. nih.gov The highest accumulation was observed in the gills and hepatopancreas, while the muscle tissue, which is consumed by humans, showed the lowest biomagnification. nih.gov

The following table summarizes research findings on arsenic concentrations in the tissues of the red swamp crayfish (Procambarus clarkii).

| Crayfish Tissue | Arsenic Concentration (mg/kg) | Bioaccumulation Metric (Value) | Reference |

|---|---|---|---|

| Gill | 4.04 ± 1.70 | BMF (Highest) | nih.gov |

| Hepatopancreas | 3.42 ± 1.57 | BMF (High) | nih.gov |

| Exoskeleton | 1.52 ± 0.85 | - | nih.gov |

| Muscle | 1.50 ± 0.69 | BMF (0.29 - Lowest) | nih.gov |

| Various Tissues | - | BSAF (>1 at one site) | tandfonline.com |

The mobility of cacodylic acid in the environment is largely dictated by its high solubility in water and its tendency to adsorb to soil particles. orst.edupreventcancernow.ca Upon contact with soil, it is quickly inactivated through binding, which limits its potential to leach into groundwater from agricultural applications. orst.edupreventcancernow.ca However, its mobility means that contamination of surface water can occur through runoff and erosion. preventcancernow.ca The sorption behavior is influenced by soil properties such as organic matter content, clay content, and pH. nih.govagriculturejournals.cz

While cacodylic acid itself has low to moderate persistence in soil, the arsenic component can persist for extremely long periods. orst.edu Studies of sites where sodium arsenite herbicides were used have found elevated arsenic concentrations in sediments and aquatic plants 24 years after the last application. tandfonline.comtandfonline.com This demonstrates the long-term environmental legacy of arsenical herbicides. The arsenic can remain in the upper layers of soil or sediment, creating a long-term source of contamination. tandfonline.comdiscursorevista.com

常见问题

Basic Questions

Q. What are the standard protocols for preparing sodium cacodylate trihydrate buffers in electron microscopy (EM) and SEM sample preparation?

- Methodological Answer : For EM, prepare 0.1 M buffers for animal tissues (pH 7.2) and 0.01 M for plant tissues (pH 6.8). Start with a 0.2 M stock: dissolve 4.3 g in 100 mL distilled water, adjust pH with 0.2 N HCl, and dilute 1:9 for plant buffers. For SEM, fix samples in 2.5% glutaraldehyde with this compound for 120 minutes, followed by storage in the same buffer at 4°C .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Use gloves, fume hoods, and avoid skin contact due to arsenic toxicity. Solutions and solid forms should be refrigerated to prevent decomposition. Post-handling, wash thoroughly with water. Institutional safety protocols must include arsenic exposure monitoring and waste disposal guidelines .

Q. What are the advantages of this compound over phosphate buffers in ultrastructural studies?

- Methodological Answer : Sodium cacodylate avoids micro-precipitates common with phosphate buffers during EM specimen dehydration, especially in high-ionic-strength environments like seawater. Its superior buffering at pH 6.5–7.5 preserves membrane integrity and organelle morphology .

Advanced Research Questions

Q. How can this compound concentration and pH be optimized for protein or nucleic acid crystallization?

- Methodological Answer : For proteins (e.g., SpPhaB/SpPhaE), use 0.1 M sodium cacodylate (pH 6.5) with 18% PEG8000 and 0.22 M magnesium acetate. For RNA G-quadruplexes, optimize with 40 mM sodium cacodylate (pH 7.0), 10% MPD, and 12 mM spermine. Adjust pH ±0.2 units and test PEG concentrations (8–20%) to resolve crystal defects .

Q. What factors contribute to inconsistencies in ultrastructural preservation when using this compound buffers?

- Methodological Answer : Discrepancies may arise from tissue-specific requirements (e.g., plant vs. animal), incorrect dilution ratios, or interactions with fixatives like OsO₄. Validate buffer pH post-dilution and ensure fixation duration (e.g., 120 minutes for SEM) aligns with tissue density .

Q. How does this compound compare to alternative buffers (e.g., HEPES) in cryo-EM or X-ray crystallography?

- Methodological Answer : Sodium cacodylate’s low redox activity minimizes sample degradation during long cryo-EM imaging. However, HEPES may outperform in pH stability above 7.5. For crystallography, cacodylate’s heavy atom (arsenic) can introduce anomalous scattering but requires careful handling to avoid toxicity .

Q. What strategies resolve contradictions in crystallization outcomes when using this compound across studies?

- Methodological Answer : Systematically vary buffer additives (e.g., spermine for RNA), temperature (4°C vs. 16°C), and reservoir conditions (e.g., MPD concentration). Use factorial design experiments to isolate variables causing crystal polymorphism or poor diffraction .

Methodological Notes

- Data Contradiction Analysis : When comparing studies, note differences in tissue type (plant/animal), buffer dilution protocols, and co-fixatives (e.g., glutaraldehyde vs. OsO₄). Cross-validate pH adjustments using fresh HCl and avoid prolonged storage of diluted buffers .

- Safety-Compliance Integration : Incorporate arsenic-specific waste segregation and third-party toxicity audits into experimental workflows to meet institutional and regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。